molecular formula C16H12FN5O3 B2623844 N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396865-13-6

N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2623844
CAS RN: 1396865-13-6
M. Wt: 341.302
InChI Key: FPXUCOGFDNHODN-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, also known as FMPO, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FMPO belongs to the class of oxazoles, which are heterocyclic compounds that contain an oxygen and nitrogen atom in a five-membered ring.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has also been shown to inhibit angiogenesis, which is important in cancer progression. In addition, N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has anti-inflammatory properties and has been shown to inhibit the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has also been shown to have low toxicity in normal cells, which is important for its potential use as a therapeutic agent. However, N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the research and development of N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide. Another direction is the investigation of the mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide and the identification of its molecular targets. Further studies are also needed to evaluate the efficacy and safety of N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide in preclinical and clinical trials. Finally, the potential use of N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide in combination with other therapeutic agents should be explored to enhance its efficacy in cancer treatment.
In conclusion, N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a novel compound that has shown potential in various scientific research applications, particularly in the field of cancer research. The synthesis method of N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves a multi-step process, and its mechanism of action is not fully understood. N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has several advantages for lab experiments, but also has limitations in terms of its solubility and stability. There are several future directions for the research and development of N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, including the optimization of the synthesis method, investigation of the mechanism of action, and evaluation of its efficacy and safety in preclinical and clinical trials.

Synthesis Methods

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves a multi-step process that includes the reaction of 3-fluoro-4-methylphenyl isocyanate with pyrazine-2-carboxylic acid to form an intermediate compound. This intermediate is then reacted with oxalyl chloride to form a key intermediate, which is further reacted with 2-amino-5-fluoro-4-methylbenzoic acid to yield N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide. The overall yield of N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide from this synthesis method is approximately 50%.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has shown potential in various scientific research applications, particularly in the field of cancer research. Studies have demonstrated that N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide inhibits the growth of cancer cells in vitro and in vivo. In addition, N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has been shown to induce apoptosis and inhibit angiogenesis, which are important processes in cancer progression. N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has also shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis, due to its anti-inflammatory properties.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O3/c1-9-2-3-10(6-11(9)17)20-15(24)13-8-25-16(21-13)22-14(23)12-7-18-4-5-19-12/h2-8H,1H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXUCOGFDNHODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

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